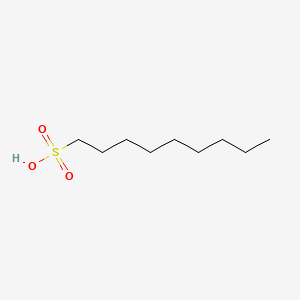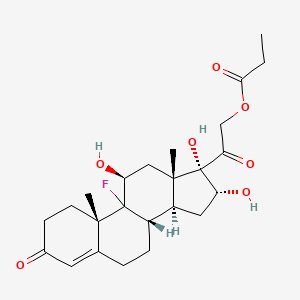
Corticosterone, 9-fluoro-16alpha,17-dihydroxy-, 21-propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9xi,11b,16a)-9-Fluoro-11,16,17-trihydroxy-3,20-dioxopregn-4-en-21-yl propionate is a synthetic corticosteroid with anti-inflammatory properties. It is often used in medical applications to treat various inflammatory and allergic conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9xi,11b,16a)-9-Fluoro-11,16,17-trihydroxy-3,20-dioxopregn-4-en-21-yl propionate typically involves multiple steps, starting from a suitable steroid precursor. The process includes fluorination, hydroxylation, and esterification reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group transformations.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in specialized reactors with precise temperature and pressure control. Quality control measures are implemented to monitor the product’s consistency and compliance with regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
(9xi,11b,16a)-9-Fluoro-11,16,17-trihydroxy-3,20-dioxopregn-4-en-21-yl propionate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
(9xi,11b,16a)-9-Fluoro-11,16,17-trihydroxy-3,20-dioxopregn-4-en-21-yl propionate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Applied in the development of anti-inflammatory drugs and treatments for allergic conditions.
Industry: Utilized in the formulation of pharmaceutical products and topical creams.
Mécanisme D'action
The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression and suppression of inflammatory mediators. This results in reduced inflammation and immune response. The molecular targets include various cytokines and enzymes involved in the inflammatory process.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorometholone: Another corticosteroid with similar anti-inflammatory properties.
Dexamethasone: A potent corticosteroid used for its anti-inflammatory and immunosuppressive effects.
Prednisolone: A widely used corticosteroid for treating inflammatory and autoimmune conditions.
Uniqueness
(9xi,11b,16a)-9-Fluoro-11,16,17-trihydroxy-3,20-dioxopregn-4-en-21-yl propionate is unique due to its specific fluorination and hydroxylation pattern, which enhances its potency and reduces side effects compared to other corticosteroids.
Propriétés
Numéro CAS |
3797-62-4 |
|---|---|
Formule moléculaire |
C24H33FO7 |
Poids moléculaire |
452.5 g/mol |
Nom IUPAC |
[2-[(8S,10S,11S,13S,14S,16R,17S)-9-fluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |
InChI |
InChI=1S/C24H33FO7/c1-4-20(30)32-12-19(29)24(31)17(27)10-16-15-6-5-13-9-14(26)7-8-21(13,2)23(15,25)18(28)11-22(16,24)3/h9,15-18,27-28,31H,4-8,10-12H2,1-3H3/t15-,16-,17+,18-,21-,22-,23?,24-/m0/s1 |
Clé InChI |
UKUCKBKKOVCOJJ-KFDFKENLSA-N |
SMILES isomérique |
CCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)O)O |
SMILES canonique |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


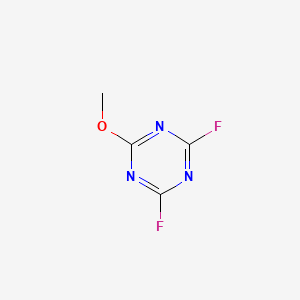
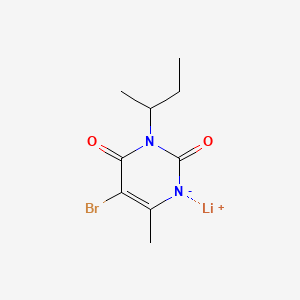
![5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B13420752.png)
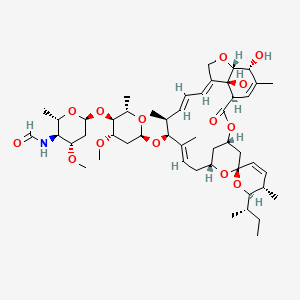
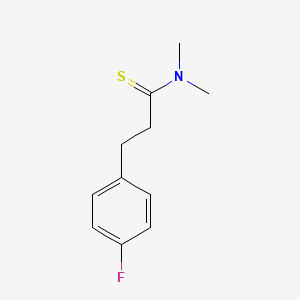
![(6R)-2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-6-(1-methylethenyl)-1-oxaspiro[2.5]oct-4-ene](/img/structure/B13420759.png)
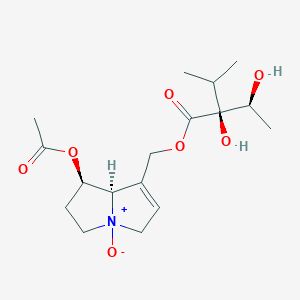
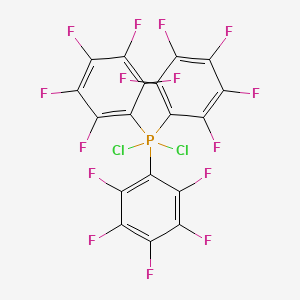
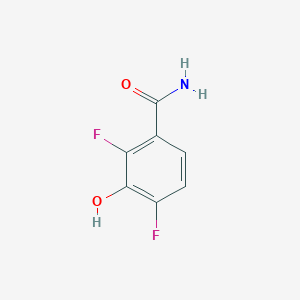
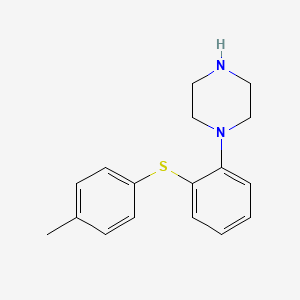
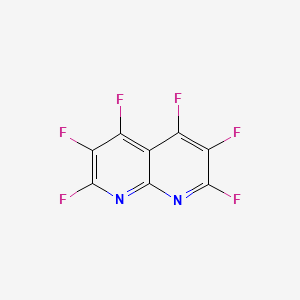
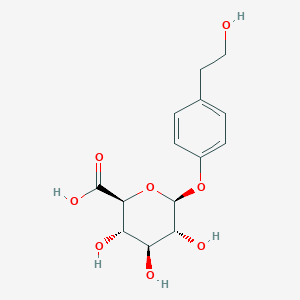
![2-[bis(Phenylmethyl)amino]-1-[4-hydroxy-3-(phenylmethoxy)phenyl]ethanone](/img/structure/B13420789.png)
